molecular formula C7H7F2NO2S B1410636 2,6-Difluoro-4-methylbenzenesulfonamide CAS No. 1803792-82-6

2,6-Difluoro-4-methylbenzenesulfonamide

Cat. No.: B1410636
CAS No.: 1803792-82-6
M. Wt: 207.2 g/mol
InChI Key: ORUIAISQOZKDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a valuable building block in organic synthesis and pharmaceutical research. This compound is primarily utilized as a key intermediate in the design and development of novel bioactive molecules, particularly in the field of anticancer agent discovery. Research on closely related structural analogues has demonstrated that the 2,6-difluoro substitution pattern on the benzenesulfonamide ring is a critical structural feature for potent biological activity . This compound's main research value lies in its application for creating potential antimicrotubule agents. Studies on similar phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates (2,6-PFB-SOs) have shown that this configuration enables nanomolar-range antiproliferative activity against various cancer cell lines . These derivatives function by disrupting microtubule polymerization, arresting the cell cycle in the G2/M phase, and inducing cytoskeleton disruption, often through binding to the colchicine-binding site on tubulin . Furthermore, such sulfonamide-based compounds have shown activity against antimicrotubule- and multidrug-resistant cell lines, highlighting their potential for overcoming treatment resistance . Beyond oncology, sulfonamide intermediates like this are also investigated for their role in developing antimicrobial and anti-inflammatory drugs, as well as specialized agrochemicals . The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, and related derivatives have exhibited improved hepatic stability across species . Researchers value this compound for exploring structure-activity relationships in drug design. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUIAISQOZKDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2,6-Difluoro-4-methylbenzene

Reaction Overview:
The core step involves introducing a sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution. The process typically employs chlorosulfonic acid as the sulfonating agent, which reacts with the aromatic substrate under controlled conditions.

Reaction Conditions & Reagents:

  • Reagents: 2,6-Difluoro-4-methylbenzene, chlorosulfonic acid
  • Solvent: Often an inert organic solvent such as dichloromethane (DCM) or chloroform is used to facilitate the reaction and control temperature
  • Temperature: Room temperature to moderate heating (around 25–60°C)
  • Reaction Time: Several hours, optimized based on scale and desired yield

Process Details:

  • The aromatic compound is dissolved in an inert solvent, and chlorosulfonic acid is added dropwise with stirring to control exothermicity
  • The reaction mixture is maintained at the specified temperature for sufficient time to ensure complete sulfonation
  • Post-reaction, the mixture is quenched with water, leading to hydrolysis of excess chlorosulfonic acid and formation of the sulfonyl chloride derivative

Outcome:
The product, 2,6-difluoro-4-methylbenzenesulfonyl chloride , is obtained after purification, typically via extraction and recrystallization.

Formation of the Sulfonamide Group

Amidation with Ammonia:
The sulfonyl chloride intermediate is then reacted with ammonia to form the sulfonamide.

Reaction Conditions & Reagents:

  • Reagents: Sulfonyl chloride, ammonia (NH₃)
  • Solvent: Organic solvents such as dichloromethane or ethanol
  • Temperature: Usually at room temperature or slightly elevated (up to 50°C) to facilitate the reaction
  • Reaction Time: Several hours, depending on scale and conditions

Process Details:

  • The sulfonyl chloride is dissolved in the chosen solvent
  • Ammonia is introduced either as a gas or as an aqueous solution
  • The mixture is stirred to promote nucleophilic attack on the sulfonyl chloride, yielding the sulfonamide

Purification:

  • The crude product is washed with water to remove residual reagents and impurities
  • Recrystallization from suitable solvents (e.g., ethanol/water) yields pure 2,6-difluoro-4-methylbenzenesulfonamide

Alternative Synthetic Routes and Optimization Strategies

Catalytic Hydrogenation:
In some reports, hydrogenation of nitro precursors can be employed, especially when starting from nitrobenzenesulfonamide derivatives. This method involves catalytic reduction (e.g., Pd/C or Raney nickel) under hydrogen atmosphere, providing high purity products with fewer byproducts.

Reaction Parameters Optimization:

Parameter Range Notes
Temperature 25–60°C Controls reaction rate and selectivity
Reaction Time 4–12 hours Ensures complete conversion
Solvent DCM, chloroform, or mixtures Affects solubility and reaction kinetics
Reagent Ratios Chlorosulfonic acid to aromatic 1.2–1.5:1 Optimized for yield and purity

Mass Balance & Yield Data:

Step Reagents Typical Yield Notes
Sulfonation Aromatic + chlorosulfonic acid 85–95% High activity of chlorosulfonic acid reduces byproducts
Amidation Sulfonyl chloride + NH₃ 80–90% Purity depends on washing and recrystallization

Research Findings & Data Tables

Research Insights:

  • The sulfonation step is crucial; high reactivity of chlorosulfonic acid allows rapid sulfonation with minimal byproduct formation.
  • Catalytic hydrogenation offers a cleaner route with high selectivity, especially when starting from nitro precursors.
  • Industrial processes favor continuous flow reactors to improve efficiency and control reaction parameters, ensuring consistent product quality.

Data Table: Comparison of Preparation Methods

Method Reagents Reaction Conditions Advantages Disadvantages
Chlorosulfonic acid sulfonation + Ammonia amidation Aromatic + chlorosulfonic acid + NH₃ 25–60°C, 4–12 hrs Short route, high purity Handling corrosive reagents
Catalytic hydrogenation of nitrobenzenesulfonamide Nitro derivative + catalyst 0–150°C, 0.1–2 MPa, 3–24 hrs High selectivity, fewer byproducts Requires hydrogen source

Summary of Key Points

  • The most common industrial synthesis involves sulfonation of 2,6-difluoro-4-methylbenzene with chlorosulfonic acid, followed by amidation with ammonia.
  • Reaction conditions are optimized to maximize yield and purity, with temperature control and reagent ratios being critical.
  • Purification typically involves washing, recrystallization, and sometimes chromatography to ensure high purity suitable for pharmaceutical applications.
  • Alternative routes, such as catalytic hydrogenation of nitro precursors, are also viable, especially for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the fluorine atoms may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Sulfonamide vs. Sulfamoyl Benzamide : F6B (from evidence) differs significantly due to its benzamide linker and sulfamoyl (-SO$2$NH$2$) group on a separate aromatic ring. This structural variation likely enhances binding affinity in enzyme-targeted applications but reduces metabolic stability due to increased molecular weight.

Physicochemical Properties

Solubility and Lipophilicity

  • This compound: The methyl group increases hydrophobicity compared to non-methylated analogs like 2,4,6-Trifluorobenzenesulfonamide. However, the sulfonamide group retains moderate water solubility due to its polar nature.
  • F6B : The benzamide backbone and extended aromatic system in F6B result in lower aqueous solubility but improved membrane permeability.

Electronic Effects

  • Fluorine atoms at the 2- and 6-positions withdraw electron density from the aromatic ring, activating the sulfonamide group for nucleophilic substitution reactions. This contrasts with 4-Methylbenzenesulfonamide, where the electron-donating methyl group deactivates the ring.

Biological Activity

2,6-Difluoro-4-methylbenzenesulfonamide (DFMBS) is an organic compound belonging to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring with two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position. This unique structure enhances its biological activity and chemical stability, making it a subject of significant interest in medicinal chemistry and biochemistry.

  • Molecular Formula : C₇H₆F₂N₁O₂S
  • Molecular Weight : 207.2 g/mol

The presence of fluorine atoms is known to improve lipophilicity, metabolic stability, and binding affinity to biological targets, which contributes to its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

The biological activity of DFMBS primarily involves its role as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition of their activity. The fluorine substituents enhance the compound's binding affinity and selectivity for these targets.

Enzyme Inhibition

DFMBS has been shown to inhibit the synthesis of folic acid in bacteria by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth. This inhibition disrupts essential metabolic pathways, making DFMBS a candidate for antimicrobial applications .

Biological Activities

Research indicates that DFMBS exhibits various biological activities:

  • Antimicrobial Activity : Inhibits bacterial growth by disrupting folic acid synthesis.
  • Anti-inflammatory Properties : Potentially reduces inflammation through modulation of inflammatory pathways.
  • Enzyme Inhibition : Acts on specific enzymes involved in various biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFMBS, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-4-methylbenzenesulfonamideOne fluorine atom at position 2Less hydrophobic than DFMBS
3,4-DifluorobenzenesulfonamideTwo fluorine atoms at different positionsDifferent binding affinities
SulfanilamideNo fluorine substituentsClassic sulfonamide with established medicinal use
2,6-Dichloro-4-methylbenzenesulfonamideChlorine instead of fluorineDifferent electronic properties affecting reactivity

The dual fluorination in DFMBS enhances both its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of DFMBS:

  • Antimicrobial Efficacy : A study demonstrated that DFMBS significantly inhibited the growth of various bacterial strains, supporting its potential as an antimicrobial agent.
  • Enzyme Interaction Studies : Molecular docking studies revealed strong hydrophobic interactions between DFMBS and key residues within enzyme active sites, indicating its effectiveness as an enzyme inhibitor.
  • Inflammation Models : In vitro studies showed that DFMBS reduced pro-inflammatory cytokine production in macrophage cultures, suggesting its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing 2,6-Difluoro-4-methylbenzenesulfonamide and its derivatives, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonylation of 2,6-difluoro-4-methylaniline using sulfonic acid derivatives (e.g., chlorosulfonic acid). Post-synthesis purification employs column chromatography or recrystallization. Purity is validated via HPLC (≥95% purity threshold) and structural confirmation by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS). For derivatives, substituent-specific protocols (e.g., coupling reactions for triazole hybrids) are used, as seen in coumarin-isoxazole sulfonamide syntheses .

Q. How can researchers assess the biological activity of this compound in antimicrobial or anticancer assays?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains (e.g., S. aureus, E. coli), with comparisons to reference drugs like sulfamethoxazole .
  • Anticancer : MTT or SRB assays on cell lines (e.g., MCF-7, PC3) to measure IC50_{50}. Structural analogues should be tested to isolate sulfonamide group contributions, as in antitumoral studies .
  • DNA Interaction : Fluorescence quenching or circular dichroism to study binding with calf thymus DNA .

Q. What analytical techniques are critical for characterizing sulfonamide degradation pathways in environmental studies?

  • Methodological Answer : Use LC-MS/MS to identify degradation intermediates and monitor parent compound depletion. Synchrotron-based techniques (e.g., XANES) can track sulfur speciation. For microbial degradation, metagenomic sequencing identifies degraders and catabolic genes, while batch reactors assess pH/temperature effects .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data for sulfonamide derivatives be resolved?

  • Methodological Answer : Discrepancies (e.g., reduced activity in analogues vs. parent sulfonamides) require:

  • Computational Modeling : Molecular docking to compare binding affinities (e.g., DHPS enzyme for antimalarial derivatives) .
  • Isosteric Replacement : Bioisosteric swaps (e.g., triazole for pyrimidine) to probe functional group necessity .
  • Pharmacophore Mapping : 3D-QSAR to correlate substituent positions (e.g., electron-withdrawing groups) with activity trends .

Q. What strategies enable the design of sulfonamide-based cocrystals with enhanced physicochemical properties?

  • Methodological Answer : Apply crystal engineering principles using supramolecular synthons:

  • Synthon Identification : Target sulfonamide N–H donors pairing with CO/N acceptors (e.g., lactams), forming R22_2^2(8) or C22_{22}(8) motifs .
  • Isostructurality Screening : X-ray diffraction to verify synthon recurrence across cocrystals (e.g., 1D/2D isostructurality for stability).
  • Coformer Selection : Prioritize GRAS (Generally Recognized As Safe) agents like nicotinamide or caffeine for pharmaceutical compatibility .

Q. How can mechanistic insights into sulfonamide degradation in multi-pollutant environments be experimentally addressed?

  • Methodological Answer : Use factorial design experiments to study interactions with co-pollutants (e.g., tetracyclines, microplastics):

  • Batch Co-Degradation : Measure kinetics under varying redox conditions (aerobic/anaerobic).
  • Isotope Probing : 13C ^{13}\text{C}-labeled sulfonamides track microbial assimilation pathways.
  • Omics Integration : Metatranscriptomics reveals upregulated degradation genes (e.g., sul1, sul2) under stress .

Q. What computational approaches predict the physicochemical properties of sulfonamide derivatives for drug design?

  • Methodological Answer :

  • Ionization Potential (IP) : DFT calculations (e.g., B3LYP/6-31G*) correlate with electrochemical oxidation barriers, validated via cyclic voltammetry .
  • Solubility/LogP : COSMO-RS or group contribution methods estimate hydrophobicity.
  • ADMET Profiling : SwissADME or ADMETLab2.0 predict bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-methylbenzenesulfonamide
Reactant of Route 2
2,6-Difluoro-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.